molecular formula C10H18O4 B147241 Diethyl 2-Ethyl-2-methylmalonate-D3 CAS No. 848565-90-2

Diethyl 2-Ethyl-2-methylmalonate-D3

Cat. No.: B147241
CAS No.: 848565-90-2
M. Wt: 205.27 g/mol
InChI Key: ODRGILDUWDVBJX-GKOSEXJESA-N
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Description

Diethyl 2-Ethyl-2-methylmalonate-D3 is a deuterated derivative of diethyl ethylmalonate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium into the molecular structure makes this compound particularly useful in various scientific research applications, including studies involving molecular structures and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate typically involves the reaction of diethyl malonate with iodomethane-d3 under basic conditions. The reaction proceeds as follows:

    Starting Materials: Diethyl malonate and iodomethane-d3.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Procedure: Diethyl malonate is deprotonated by the base to form the enolate ion, which then undergoes nucleophilic substitution with iodomethane-d3 to yield diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Ethyl-2-methylmalonate-D3 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Condensation Reactions: The compound can undergo condensation reactions with other carbonyl compounds to form more complex molecules.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Hydrolysis Products: Carboxylic acids.

    Condensation Products: Complex molecules formed through reactions with other carbonyl compounds.

Scientific Research Applications

Diethyl 2-Ethyl-2-methylmalonate-D3 is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of deuterated compounds.

    Biology: In studies involving metabolic pathways and enzyme mechanisms.

    Medicine: In the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate involves its participation in various chemical reactions due to the presence of reactive ester groups. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, making it valuable in studies involving isotope effects. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: The non-deuterated version of the compound.

    Diethyl ethylmalonate: Another similar compound with a different substitution pattern.

    Methyl-d3-propanedioic acid diethyl ester: Another deuterated derivative with a similar structure

Uniqueness

Diethyl 2-Ethyl-2-methylmalonate-D3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter reaction kinetics and mechanisms, making this compound particularly valuable in studies involving isotope effects and the development of deuterated drugs.

Properties

IUPAC Name

diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRGILDUWDVBJX-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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